molecular formula C9H15NO2 B6270848 ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate CAS No. 2580209-96-5

ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate

Cat. No. B6270848
CAS RN: 2580209-96-5
M. Wt: 169.2
InChI Key:
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Description

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate (EMMC) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry and biochemistry. EMMC is an alkyl amine that can be used as a building block for a variety of compounds and as a catalyst in organic synthesis. Its unique structure and properties make it an attractive choice for research and development.

Scientific Research Applications

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate has been studied extensively in recent years due to its potential applications in the field of chemistry and biochemistry. It has been used as a building block for a variety of compounds and as a catalyst in organic synthesis. Additionally, ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate has been used in the development of new drugs, as well as in the study of enzyme inhibition. It has also been used in the study of the mechanism of action of drugs and in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate is not yet fully understood. However, it is believed that ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate binds to enzymes and inhibits their activity, resulting in the inhibition of various biochemical processes. Additionally, ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate has been shown to interact with proteins and nucleic acids, suggesting that it may also have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate have been studied extensively in recent years. Studies have shown that ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the activity of enzymes involved in the synthesis of proteins and nucleic acids. Additionally, ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate has been shown to interact with proteins and nucleic acids, suggesting that it may also have an effect on gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate in laboratory experiments include its availability, low cost, and its ability to be used as a building block for a variety of compounds. Additionally, ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate has been shown to be an effective catalyst in organic synthesis, which can be used to produce a variety of compounds. However, the use of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate in laboratory experiments is limited by its toxicity and the difficulty in controlling its concentration.

Future Directions

The potential uses of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate are still being explored. Future research may focus on the development of new drugs and the use of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate as a catalyst in organic synthesis. Additionally, further studies may be conducted to better understand the mechanism of action of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate and its effects on gene expression. Additionally, the use of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate in the study of the biochemical and physiological effects of drugs may be explored. Finally, further research may be conducted to improve the safety and efficacy of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate in laboratory experiments.

Synthesis Methods

Ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate can be synthesized via a variety of methods. The most common method is to react ethyl bromide with an amine, such as methylamine, in the presence of a base, such as sodium hydroxide. This reaction produces a cyclic amine, which is then reacted with a carboxylic acid to produce ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate. Other methods for synthesizing ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate include the reaction of ethyl halides with amines, the reaction of ethyl halides with carboxylic acids, and the reaction of ethyl halides with anhydrides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl cyclobutane-1-carboxylate", "Methylamine", "Formaldehyde", "Sodium cyanoborohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl cyclobutane-1-carboxylate is reacted with methylamine in the presence of formaldehyde to form ethyl 1-(aminomethyl)cyclobutane-1-carboxylate.", "Step 2: The resulting product from step 1 is then reacted with sodium cyanoborohydride in the presence of acetic acid to form ethyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate.", "Step 3: The product from step 2 is then treated with sodium hydroxide to form ethyl 1-(aminomethyl)-3-methylidenecyclobutane-1-carboxylate.", "Step 4: The final product is isolated by extraction with methanol and diethyl ether." ] }

CAS RN

2580209-96-5

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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